2-Phenylhexane
Overview
Description
Preparation Methods
2-Phenylhexane can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the reaction between 1-chlorohexane and benzene in the presence of a catalyst such as aluminum chloride (AlCl3).
Alkylation of Benzene with 1-Hexene: This method uses acid catalysts such as antimony pentafluoride (SbF5), scandium(III) triflate (Sc(OTf)3), or phosphoric acid (H3PO4) to facilitate the reaction.
Industrial Production: Industrially, this compound can be produced using zeolite catalysts modified with metals like platinum (Pt) and gallium (Ga).
Chemical Reactions Analysis
2-Phenylhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylhexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Scientific Research Applications
2-Phenylhexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of aromatic hydrocarbons and their reactivity.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations into its potential therapeutic properties and interactions with biological systems are being conducted.
Mechanism of Action
The mechanism of action of 2-Phenylhexane involves its interaction with various molecular targets and pathways. In catalytic processes, it acts as a substrate for alkylation reactions, where the benzene ring undergoes electrophilic substitution. The presence of metal catalysts like platinum and gallium enhances the selectivity and efficiency of these reactions by facilitating the activation of the benzene ring and the alkylating agent .
Comparison with Similar Compounds
2-Phenylhexane can be compared with other similar compounds such as:
1-Phenylhexane: Differing in the position of the phenyl group, 1-Phenylhexane has the phenyl group attached to the first carbon of the hexane chain.
3-Phenylhexane: Here, the phenyl group is attached to the third carbon of the hexane chain.
2-Phenylheptane: This compound has an additional carbon in the alkyl chain compared to this compound.
2-Phenylpentane: This compound has one less carbon in the alkyl chain compared to this compound.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
hexan-2-ylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-4-8-11(2)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBSWFUWEZFKNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041447 | |
Record name | 2-Phenylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6031-02-3 | |
Record name | (1-Methylpentyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6031-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006031023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYLHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I5F5V031E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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